(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride
Description
(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and a methylamine group at the 5-position, stabilized as a hydrochloride salt. The hydrochloride form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-2-5(3-6)8-7-4;/h2H,3,6H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOQIPZLPMCCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to three structurally related molecules: 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine , C-(3-Isopropyl-isoxazol-5-yl)-methylamine hydrochloride , and Methylamine hydrochloride . Key differences in structure, synthesis, and applications are outlined below.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Purity | Physical Form | Key Applications |
|---|---|---|---|---|---|---|
| (3-Methyl-1H-pyrazol-5-yl)methylamine HCl | Pyrazole | 3-CH₃, 5-CH₂NH₂·HCl | ~174.6 (estimated) | N/A | Crystalline solid | Pharmaceutical intermediate |
| 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine | Pyrazole | 3-CH₃, 5-pyridinyl | 358.44 (free base) | ≥98% HPLC | Solid | Kinase inhibitor research |
| C-(3-Isopropyl-isoxazol-5-yl)-methylamine HCl | Isoxazole | 3-CH(CH₃)₂, 5-CH₂NH₂·HCl | 176.64 | 95% | Crystalline solid | Lab-scale synthesis |
| Methylamine hydrochloride | Aliphatic amine | CH₃NH₂·HCl | 67.52 | ≥99% | White crystalline | Organic synthesis, drug intermediate |
Structural Differences and Implications
The isoxazole ring in C-(3-Isopropyl-isoxazol-5-yl)-methylamine HCl lacks an NH group, reducing hydrogen-bond donor capacity but improving metabolic stability .
Crystallographic and Stability Data
- Pyrazole derivatives often exhibit ordered crystal packing due to hydrogen-bond networks. For example, SHELX-refined structures of similar compounds show N–H···Cl interactions in hydrochloride salts, stabilizing the lattice .
- Isoxazole derivatives like C-(3-Isopropyl-isoxazol-5-yl)-methylamine HCl may display weaker intermolecular forces, leading to lower melting points compared to pyrazole analogs .
Research Findings and Challenges
- Biological Activity : Pyrazole-based amines show promise in targeting enzymes like cyclooxygenase-2 (COX-2) and kinases, though the target compound’s specific activity remains uncharacterized .
- Safety Profile : Methylamine hydrochloride is classified as hazardous (flammable, corrosive), and similar risks are expected for the target compound due to its hydrochloride salt .
- Synthetic Challenges : Achieving high purity in heterocyclic amines requires rigorous purification, as seen in the ≥98% HPLC purity of 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine .
Biological Activity
(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug discovery and development.
- Chemical Name : this compound
- CAS Number : 1282606-76-1
- Molecular Formula : C₆H₈ClN₃
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been noted for its potential inhibition of bacterial phosphopantetheinyl transferases (pptases), which are crucial for bacterial cell viability and virulence. By inhibiting these enzymes, the compound may disrupt essential biochemical pathways, leading to reduced bacterial growth and virulence .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole structures have shown IC50 values ranging from 3.79 µM to 49.85 µM against breast cancer cell lines (MCF-7) and other tumors .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative 1 | MCF-7 | 3.79 |
| Pyrazole Derivative 2 | A549 | 26 |
| Pyrazole Derivative 3 | HepG2 | 49.85 |
Anti-inflammatory Activity
Pyrazole derivatives are also being studied for their anti-inflammatory properties. Some compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, showing potential for treating inflammatory diseases. The anti-inflammatory activity was measured using cell-based assays, with some derivatives achieving IC50 values below 50 µM .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Studies on related compounds suggest that they exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These compounds typically show good solubility in organic solvents and moderate stability under physiological conditions .
Case Studies
A notable case study involved the synthesis of various pyrazole derivatives, including this compound, which were evaluated for their anticancer properties against multiple cell lines. The results indicated that modifications to the pyrazole ring could significantly enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Q & A
Q. What are the standard synthetic routes for preparing (3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from substituted pyrazole precursors. A common approach involves:
Condensation reactions : Reacting a substituted pyrazole with a methylamine derivative under basic conditions.
Salt formation : Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Example protocol from :
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Purity ≥98% (as per ).
- NMR spectroscopy : Key signals include the pyrazole ring protons (δ 6.6–7.8 ppm) and methylamine protons (δ 3.1–3.5 ppm) .
- Mass spectrometry : ESI-MS m/z (M+H) should match the molecular weight (161.63 g/mol for CHN·HCl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer : By-products often arise from incomplete condensation or side reactions (e.g., over-alkylation). Strategies include:
- Temperature control : Lowering reaction temperatures to reduce side reactions (e.g., 0–5°C during amine addition) .
- Stoichiometric adjustments : Using a 10% excess of methylamine to drive the reaction to completion.
- Purification : Column chromatography with silica gel (eluent: CHCl/MeOH 9:1) or recrystallization from ethanol/water .
Q. What strategies are effective for analyzing stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow protocols similar to :
- pH stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours.
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (expected >200°C for hydrochloride salts) .
- Light sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Contradictions may arise from tautomerism (pyrazole ring) or residual solvents. Steps include:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish tautomers .
- Drying protocols : Ensure complete solvent removal (e.g., lyophilization for hydrochloride salts) .
- Isotopic labeling : Synthesize -labeled analogs to track nitrogen environments .
Experimental Design & Data Analysis
Q. What experimental design principles apply to studying this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Design a factorial experiment varying:
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Discrepancies may stem from impurities or assay conditions. Mitigation steps:
- Reproducibility checks : Replicate assays with independently synthesized batches.
- Dose-response curves : Use Hill slopes to validate potency (IC/EC) consistency.
- Meta-analysis : Compare data from (pyrazole carboxylates) and (triazolothiadiazine derivatives) to identify structural determinants of activity.
Safety & Handling
Q. What are the critical safety protocols for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
